

N-Butyl 3-nitrobenzenesulfonamide chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-Butyl 3-nitrobenzenesulfonamide*

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An In-depth Technical Guide on **N-Butyl 3-nitrobenzenesulfonamide**: Chemical Properties and Structure

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available chemical and structural information for **N-Butyl 3-nitrobenzenesulfonamide**. Due to the limited availability of published experimental data for this specific compound, this document also includes information on closely related compounds and general experimental protocols for the synthesis of similar molecules to provide a foundational understanding for research and development purposes.

Chemical Identity and Structure

N-Butyl 3-nitrobenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Its structure consists of a benzene ring substituted with a nitro group at the meta position and a sulfonamide group, to which an n-butyl group is attached at the nitrogen atom.

Identifier Information

Identifier	Value
IUPAC Name	N-butyl-3-nitrobenzenesulfonamide
CAS Number	89840-72-2[1][2]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₄ S[1][2]
Molecular Weight	258.29 g/mol [2][3][4]
SMILES	CCCCNC(=O)S(=O)c1cccc(c1)--INVALID-LINK-[O-]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **N-Butyl 3-nitrobenzenesulfonamide** are not readily available in the cited literature. The table below summarizes the available information. For comparison, data for the related, but distinct, compound N-tert-butyl 3-nitrobenzenesulfonamide is included and clearly noted.

Property	Value	Notes
Melting Point	Data not available	For the isomeric N-tert-butyl 3-nitrobenzenesulfonamide, the melting point is reported as >157 °C (decomposes)[3].
Boiling Point	Data not available	For the isomeric N-tert-butyl 3-nitrobenzenesulfonamide, the predicted boiling point is 385.7±44.0 °C[3].
Solubility	Data not available	For the isomeric N-tert-butyl 3-nitrobenzenesulfonamide, it is slightly soluble in DMSO and Methanol[3].
Appearance	Data not available	The isomeric N-tert-butyl 3-nitrobenzenesulfonamide is a pale yellow solid[3].

Spectral Data

Specific infrared (IR) and nuclear magnetic resonance (NMR) spectra for **N-Butyl 3-nitrobenzenesulfonamide** are not available in the searched literature. However, general spectral characteristics for arylsulfonamides can be described[5]:

- Infrared (IR) Spectroscopy:
 - N-H stretching vibrations are typically observed in the range of 3390–3229 cm^{-1} [5].
 - Asymmetric and symmetric SO_2 stretching vibrations are strong and appear in the ranges of 1344–1317 cm^{-1} and 1187–1147 cm^{-1} , respectively[5].
 - The S-N stretching vibration is expected in the 924–906 cm^{-1} region[5].
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - The chemical shifts of aromatic protons and carbons are influenced by the electron-withdrawing nature of the nitro and sulfonamide groups[5].
 - Protons of the n-butyl group would exhibit characteristic shifts and coupling patterns in the upfield region of the ^1H NMR spectrum.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of **N-Butyl 3-nitrobenzenesulfonamide** was not found in the search results. However, a general and plausible synthetic route can be devised based on the well-established reaction between sulfonyl chlorides and amines. The synthesis would likely involve the reaction of 3-nitrobenzenesulfonyl chloride with n-butylamine.

Proposed Synthesis of **N-Butyl 3-nitrobenzenesulfonamide**

This proposed protocol is based on analogous reactions reported for the synthesis of other N-substituted sulfonamides[6][7][8].

Materials:

- 3-Nitrobenzenesulfonyl chloride
- n-Butylamine
- A suitable base (e.g., triethylamine, pyridine, or an inorganic base like sodium hydroxide)
- An appropriate solvent (e.g., dichloromethane, acetonitrile, or a biphasic system with water)

Procedure:

- **Preparation of the Reaction Mixture:** Dissolve 3-nitrobenzenesulfonyl chloride in the chosen organic solvent in a reaction vessel equipped with a stirrer and a dropping funnel. Cool the solution in an ice bath.
- **Addition of Amine and Base:** In a separate flask, prepare a solution of n-butylamine and the base in the same solvent.
- **Reaction:** Add the n-butylamine solution dropwise to the cooled solution of 3-nitrobenzenesulfonyl chloride with vigorous stirring. The reaction temperature should be maintained at 0-10 °C[6].
- **Reaction Monitoring and Work-up:** After the addition is complete, allow the reaction to stir for a specified time (e.g., 1-2 hours) at a controlled temperature[6]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation of the Product:**
 - If an organic solvent was used, the reaction mixture may be washed sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine and base, followed by a wash with brine[6]. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
 - If a biphasic system with aqueous base was used, the product may precipitate out of the solution and can be collected by filtration[6].
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Preparation of 3-Nitrobenzenesulfonyl Chloride (Precursor):

3-Nitrobenzenesulfonyl chloride can be prepared by the sulfochlorination of nitrobenzene using chlorosulfonic acid[9]. The process involves reacting nitrobenzene with chlorosulfonic acid at elevated temperatures (around 90-120 °C), followed by treatment with an inorganic acid chloride like thionyl chloride[9].

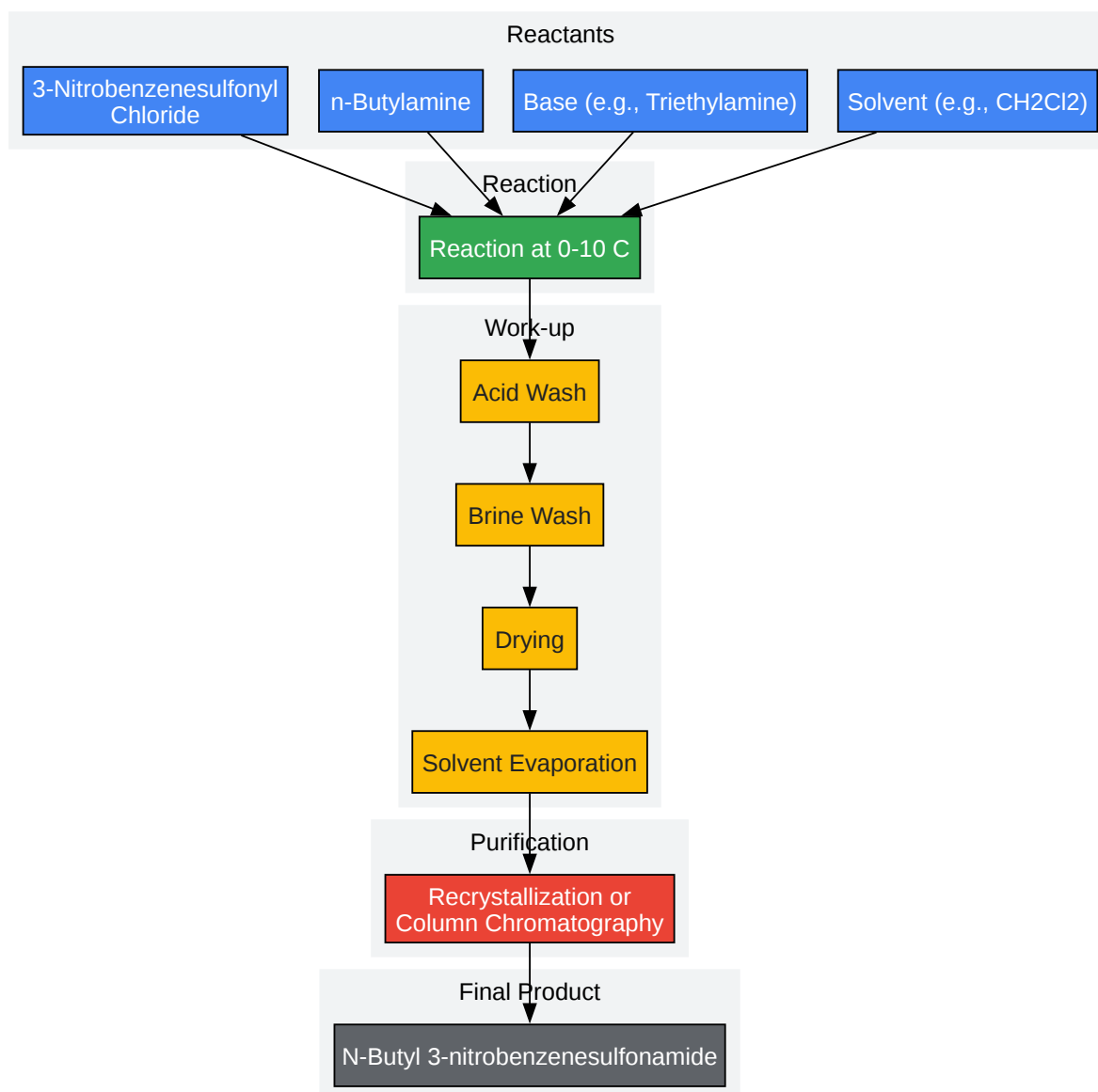
Signaling Pathways and Biological Activity

The search did not yield any information regarding the involvement of **N-Butyl 3-nitrobenzenesulfonamide** in any specific biological signaling pathways or any confirmed biological activities. It is important to note that the antiandrogenic and neurotoxic activities reported for N-Butylbenzenesulfonamide cannot be attributed to **N-Butyl 3-nitrobenzenesulfonamide**, as they are distinct chemical entities[10].

Visualizations

Diagram 1: Proposed Synthesis Workflow for **N-Butyl 3-nitrobenzenesulfonamide**

Proposed Synthesis of N-Butyl 3-nitrobenzenesulfonamide

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Caption: A logical workflow for the proposed synthesis of **N-Butyl 3-nitrobenzenesulfonamide**.

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